N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Description
N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide (CAS 731795-55-4) is a sulfonamide derivative featuring a quinoxaline core substituted with a chlorine atom at position 2. Its molecular formula is C₁₆H₁₄ClN₃O₃S, with a molecular weight of 363.8 g/mol . Key physicochemical properties include a hydrogen bond donor count of 1, acceptor count of 6, and an XLogP3 value of 3.4, indicating moderate lipophilicity . The compound’s quinoxaline scaffold and sulfonamide group are associated with diverse biological activities, particularly anticancer effects, as demonstrated in studies targeting human liver cancer cells (HEPG2) .
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMQRGNWHJIWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives .
Scientific Research Applications
Synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
The synthesis of this compound typically involves the reaction of 2,3-dichloroquinoxaline with various sulfonamides. Recent advancements have improved the yield and purity of this compound through optimized synthetic methods. For example, the use of lithium hydroxide as a base in aprotic polar solvents has been shown to enhance reaction efficiency and product quality .
Biological Activities
This compound exhibits a range of biological activities, making it a valuable compound in pharmaceutical research.
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies revealed an IC50 value of 7.8 µM against HCT116 colorectal cancer cells, indicating its potential to induce apoptosis through mechanisms such as DNA interaction and cell cycle arrest.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Screening assays against various bacterial strains indicated effective inhibition, suggesting its potential use in antibiotic therapies. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide group can enhance antibacterial efficacy .
Antiviral Activity
In studies focusing on HIV, this compound demonstrated the ability to inhibit viral replication by disrupting protein interactions essential for viral life cycles. This highlights its potential as an antiviral therapeutic candidate.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Variations in the substitution pattern on the quinoxaline and benzenesulfonamide moieties can significantly affect its pharmacological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamide | Amino group instead of chloro | Potentially different biological activity due to amino substitution |
| 4-Chloro-N-(2-chloroquinoxalin-3-yl)-benzenesulfonamide | Different position of chloro on quinoxaline | Variations in reactivity and biological properties |
| 4-Methyl-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamide | Methyl group instead of chloro | Altered lipophilicity affecting bioavailability |
Case Studies
Several notable studies have explored the applications of this compound:
Anticancer Research
A comprehensive study evaluated this compound against multiple cancer cell lines, confirming its significant anticancer activity linked to apoptosis induction via DNA binding mechanisms.
Antimicrobial Efficacy
In antimicrobial screening, derivatives of this compound were tested against various pathogens, showing promising results that suggest further exploration for antibiotic development .
HIV Inhibition
Research involving yeast models demonstrated that this compound could inhibit HIV replication effectively, suggesting mechanisms that may lead to new antiviral strategies.
Mechanism of Action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoxaline/Sulfonamide Core
The biological and physicochemical properties of sulfonamide-quinoxaline hybrids are highly dependent on substituent modifications. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Biological Activity
N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a compound of growing interest in biological research due to its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
This compound is synthesized through the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride, typically in the presence of a base such as triethylamine. This synthesis allows for the formation of the sulfonamide bond, which is crucial for its biological activity.
The compound interacts with specific molecular targets, including enzymes and receptors, leading to various biological effects. It has been noted for its ability to inhibit certain enzymes involved in critical signaling pathways, particularly those related to cancer cell proliferation and survival. The precise mechanisms depend on the context of use but often involve modulation of kinase activities, such as phosphatidylinositol 3-kinase (PI3K) pathways .
Anticancer Activity
This compound exhibits significant anticancer properties. Research indicates that it can induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, studies have shown that derivatives of quinoxaline can lead to cell cycle arrest at the G2/M phase, demonstrating their potential as anticancer agents .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| VIIIc | HCT116 | 7.8 | Apoptosis induction |
| This compound | Hep G2 | Not specified | Enzyme inhibition |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | Various | Variable | Cell cycle disruption |
Enzyme Inhibition
The compound has also been identified as an inhibitor of various enzymes, including those involved in tumor growth signaling pathways. Its inhibitory effects on PI3K have been particularly noted, which is crucial for cancer cell metabolism and survival .
Table 2: Enzyme Inhibition Data
Case Studies
A notable case study evaluated the efficacy of quinoxaline derivatives in inhibiting tumor growth in vivo. The study found that compounds similar to this compound significantly reduced tumor size in mouse models when administered at specific dosages. This highlights the potential for these compounds in therapeutic applications against various cancers .
Comparative Analysis
When compared to other similar compounds, this compound demonstrates unique properties due to its specific substitution patterns on the quinoxaline ring. This structural uniqueness contributes to its distinct reactivity and biological activity, making it a valuable candidate for further research and development .
Table 3: Comparison with Similar Compounds
| Compound Name | Unique Feature | Biological Activity |
|---|---|---|
| N-(2-chloroquinoxalin-3-yl)benzenesulfonamide | Different substitution pattern | Moderate anticancer activity |
| N-(3-bromoquinoxalin-2-yl)benzenesulfonamide | Bromine substitution | Lower enzyme inhibition |
| N-(3-chloroquinoxalin-2-yl)toluenesulfonamide | Toluene group | Enhanced solubility |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-chloroquinoxalin-2-yl)benzenesulfonamide?
- Methodological Answer : A common strategy involves coupling chloroquinoxaline derivatives with benzenesulfonamide precursors. For example, reacting anthranilic acids with 3-isothiocyanato-benzenesulfonamide under reflux in ethanol or methanol yields the target compound. This method, adapted from related sulfonamide syntheses, typically achieves 69–71% yields after purification (Scheme 1 in ). Characterization via ¹H/¹³C NMR and ESI-MS is critical to confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., sulfonamide NH₂ at δ 7.43 ppm ), while ¹³C NMR confirms carbon frameworks (e.g., quinoxaline carbons at δ 160.0 ppm ). ESI-MS provides molecular ion validation (e.g., [M+H]⁺ at m/z 368.00 ).
- Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX ) resolves 3D structures. For example, related compounds exhibit monoclinic systems (e.g., P2₁/c with a = 25.02 Å ).
Q. What in vitro assays are suitable for evaluating cytotoxicity?
- Methodological Answer : The sulforhodamine B (SRB) assay is widely used for high-throughput cytotoxicity screening. It quantifies cellular protein content via trichloroacetic acid fixation and SRB staining (λ = 564 nm), offering linearity across cell densities (1,000–10,000 cells/well) and superior sensitivity compared to Bradford/Lowry methods .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., space group discrepancies) be resolved during refinement?
- Methodological Answer : Contradictions may arise from twinning or incorrect symmetry assignments. Use SHELXL to refine against high-resolution data (<1.0 Å) and compare unit cell parameters with related structures. For example:
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | Reference |
|---|---|---|---|---|---|---|
| 3-Chloro-N-phenylbenzamide | P2₁/c | 25.02 | 5.37 | 8.13 | 98.54 | |
| 3-Chloro-N-(2-chlorophenyl) | P2₁/n | 11.14 | 4.85 | 21.52 | 90.14 |
Adjustments to absorption corrections (e.g., CrysAlis RED ) and validation via R factor convergence (R < 0.05) are critical .
Q. What strategies optimize synthetic yields when electron-withdrawing groups hinder reactivity?
- Methodological Answer :
- Solvent/Catalyst : Use polar aprotic solvents (DMF, DMSO) with triethylamine to deprotonate intermediates and enhance nucleophilicity .
- Reaction Conditions : Optimize stoichiometry (1:1.2 molar ratio of quinoxaline to sulfonamide) and extended reflux times (24–48 hrs). Monitor via TLC (ethyl acetate/hexane, 3:7) or HPLC (C18 column, 0.1% TFA/ACN gradient) .
Q. How can structure-activity relationships (SAR) be analyzed when substituents modulate biological activity?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., chloro, methoxy) and evaluate bioactivity. For example:
- Antimicrobial Activity : Chloro-substituted derivatives show enhanced activity due to increased lipophilicity (MIC = 8 µg/mL vs. S. aureus) compared to methoxy analogs (MIC = 32 µg/mL) .
- Mechanistic Insights : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonding between the sulfonamide group and bacterial enzyme active sites (e.g., dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
